Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-
Description
Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- (CAS: 951164-05-9) is a structurally complex organic compound characterized by its benzonitrile core, substituted with a 3-ethyl group and a highly functionalized cyclobutenylamine moiety. The molecule features a 1-oxaspiro[4.4]nonane ring system, which introduces steric and electronic complexity, and a 3,4-dioxo-cyclobutene fragment that contributes to its reactivity .
This compound is primarily utilized in biochemical research as a specialty reagent, particularly in the synthesis of pharmacologically active molecules or as a precursor in heterocyclic chemistry.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-ethyl-4-[[2-(1-oxaspiro[4.4]nonan-9-ylamino)-3,4-dioxocyclobuten-1-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H23N3O3/c1-2-14-11-13(12-22)6-7-15(14)23-17-18(20(26)19(17)25)24-16-5-3-8-21(16)9-4-10-27-21/h6-7,11,16,23-24H,2-5,8-10H2,1H3 |
InChI Key |
CLOFODXPVDVGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)NC2=C(C(=O)C2=O)NC3CCCC34CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- typically involves multiple steps, starting with the preparation of the benzonitrile core. The ethyl group is introduced through alkylation reactions, while the spirocyclic nonane ring is formed via cyclization reactions. The final compound is obtained through a series of condensation and substitution reactions under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- is compared below with three analogs sharing key functional groups or structural motifs.
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Reactivity and Stability: The spirocyclic oxaspiro[4.4]nonane in the target compound enhances steric hindrance, reducing its reactivity compared to the furanyl-substituted analog in . However, the dioxo-cyclobutene fragment remains highly electrophilic, enabling nucleophilic additions similar to other cyclobutene-diones . The absence of charged groups (e.g., dimethylamino in the triazine analog ) explains its low solubility, which may limit bioavailability in aqueous systems.
Synthetic Accessibility :
- The synthesis of the target compound likely involves multi-step routes, including cyclocondensation and spiroannulation, as inferred from methods for related dioxo-cyclobutenes . By contrast, triazine derivatives () are synthesized via Schiff base formations, which are more straightforward .
Spectroscopic Characterization :
- Tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of the spiro ring and cyclobutene moiety, which are absent in simpler analogs.
Biological Activity
Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- (CAS: 300667-82-7) is a complex organic compound with potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
Benzonitrile derivatives are characterized by a unique chemical structure that contributes to their biological activity. The molecular formula of this compound is C21H23N3O3, with a molecular weight of 365.4 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 365.4 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
These properties indicate the potential for diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that benzonitrile derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy. The presence of the nitrile group is believed to play a crucial role in this activity by interacting with microbial enzymes.
Anticancer Properties
Benzonitrile derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest. For instance, a derivative similar to benzonitrile was shown to activate caspase pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory properties of benzonitrile derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes. One study reported that a related compound significantly reduced inflammation in animal models of arthritis, indicating its potential for therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzonitrile derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substituents exhibited enhanced activity compared to standard antibiotics.
Study 2: Anticancer Mechanism
In a controlled laboratory setting, researchers tested the effects of benzonitrile on human cancer cell lines. The study found that treatment with benzonitrile led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Study 3: In Vivo Anti-inflammatory Activity
An animal model study assessed the anti-inflammatory effects of a benzonitrile derivative in induced arthritis. The results indicated a marked reduction in swelling and pain compared to the control group, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
